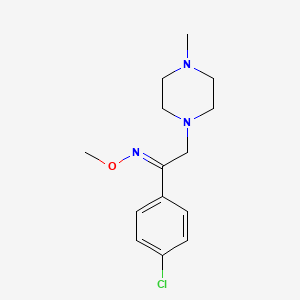

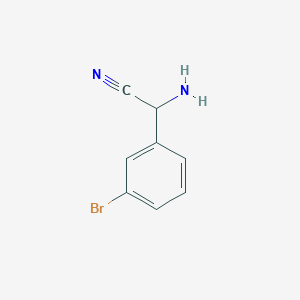

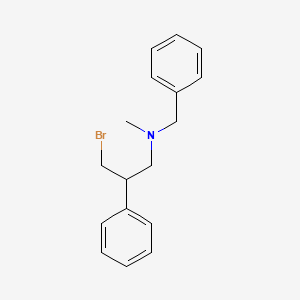

2-Amino-2-(3-bromophenyl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

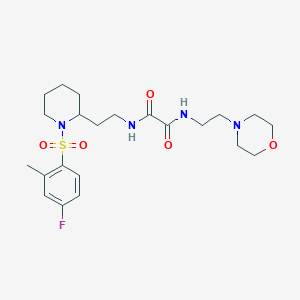

2-Amino-2-(3-bromophenyl)acetonitrile is a biochemical used for proteomics research . It has a molecular formula of C8H7BrN2 and a molecular weight of 211.06 .

Molecular Structure Analysis

The InChI code for 2-Amino-2-(3-bromophenyl)acetonitrile is1S/C8H7BrN2.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8H,11H2;1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

2-Amino-2-(3-bromophenyl)acetonitrile has a molecular weight of 211.06 . It is typically stored at room temperature and is available in powder form .科学的研究の応用

Chemical Transformations and Reactions

2-Amino-2-(3-bromophenyl)acetonitrile is involved in various chemical reactions, demonstrating its versatility in synthetic chemistry. For instance, it reacts with substituted (hetero)aromatic thioamides in acetonitrile, yielding products of ring transformation like 2-aryl-5-(2-aminophenyl)-4-hydroxy-1,3-thiazoles or products of an Eschenmoser coupling reaction, depending on the temperature and substituents used (Kammel et al., 2017). Additionally, its derivative, 2-bromobenzaldehyde cyanohydrin (alternatively termed (2-bromophenyl)(hydroxy)acetonitrile), has been synthesized and studied for its bond lengths, angles, and intermolecular hydrogen bonding (Betz et al., 2007).

Synthesis of Heterocyclic Compounds

This compound is pivotal in the green synthesis of heterocyclic compounds. For example, 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile was synthesized from chalcone under microwave irradiation. This process was explored for its potential in spectrofluorometric characterization and antibacterial activity (Khan, 2017).

Development of Novel Fluorescent Compounds

The compound has been utilized in developing novel fluorescent compounds with potential applications in sensing technologies. For example, research has been conducted on the synthesis, structure, spectral, and sensing properties of 3-amino boron-dipyrromethene and its derivatives, where 2-amino-2-(3-bromophenyl)acetonitrile-related structures played a crucial role (Ganapathi et al., 2014).

Electrochemical Studies

Electrochemical studies involving derivatives of 2-amino-2-(3-bromophenyl)acetonitrile have been carried out. For instance, the reaction between tris(4-bromophenyl)ammoniumyl and the acetate anion in acetonitrile solution was studied using rotating disc voltammetry, revealing insights into electron transfer mechanisms (Compton & Laing, 1988).

Palladium-Catalyzed Synthesis

The compound has been a key player in palladium-catalyzed synthesis processes. For example, a palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids was developed, providing a new strategy for constructing indole skeletons (Yu et al., 2017).

作用機序

Safety and Hazards

This compound is considered hazardous and precautions should be taken while handling it. It has been associated with various hazards, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

特性

IUPAC Name |

2-amino-2-(3-bromophenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTSSLCMKVEGLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(3-bromophenyl)acetonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

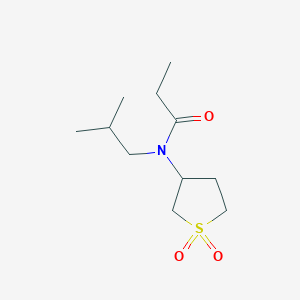

![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2370759.png)

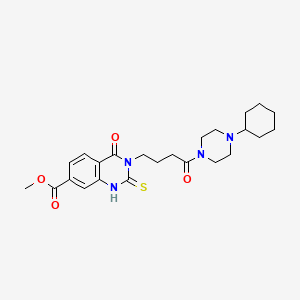

![Methyl 1-{[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B2370763.png)

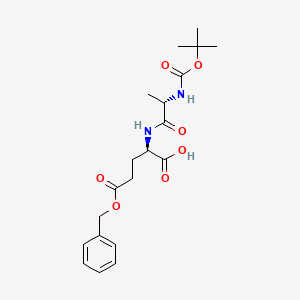

![Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2370765.png)